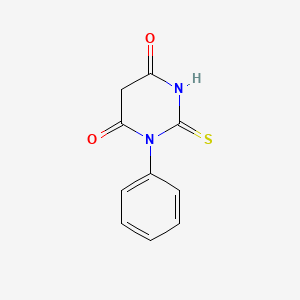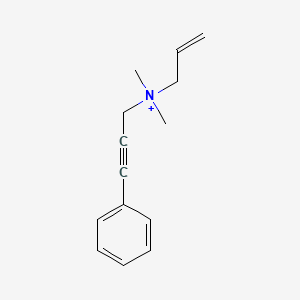![molecular formula C12H12N4O2S B11621906 1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone](/img/structure/B11621906.png)
1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4A-HYDROXY-8-METHYL-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4A-HYDROXY-8-METHYL-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting intermediate can then undergo further functionalization to introduce the hydroxy, methyl, and sulfanylidene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4A-HYDROXY-8-METHYL-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfanylidene group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Bromine in acetic acid at room temperature.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of a brominated derivative.
Scientific Research Applications
1-{4A-HYDROXY-8-METHYL-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4A-HYDROXY-8-METHYL-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor may involve binding to the active site of the enzyme, thereby blocking its activity. The hydroxy and sulfanylidene groups may play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-{4A-HYDROXY-8-METHYL-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}PROPAN-1-ONE: Similar structure but with a propanone group instead of an ethanone group.
1-{4A-HYDROXY-8-METHYL-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}BUTAN-1-ONE: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
The uniqueness of 1-{4A-HYDROXY-8-METHYL-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the hydroxy, methyl, and sulfanylidene groups in the indole framework makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N4O2S |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
1-(4a-hydroxy-8-methyl-3-sulfanylidene-2,4-dihydro-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone |
InChI |
InChI=1S/C12H12N4O2S/c1-6-3-4-9-8(5-6)10-12(18,16(9)7(2)17)13-11(19)15-14-10/h3-5,18H,1-2H3,(H2,13,15,19) |
InChI Key |
ZDFUSYVTOLHSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(C2=NNC(=S)N3)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621827.png)
![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11621845.png)
![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)

![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11621856.png)

![N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11621877.png)
![4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid](/img/structure/B11621883.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621887.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11621888.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
![2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11621900.png)
